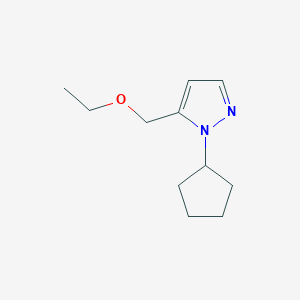

1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles and Their Chemical Attributes

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov This aromatic ring system, first described by Ludwig Knorr in 1883, exhibits a unique set of chemical properties that have captivated chemists for over a century. nih.gov The pyrazole ring is characterized by its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring. This electronic configuration imparts significant stability to the molecule. researchgate.net

The chemical reactivity of the pyrazole nucleus is dictated by the presence and arrangement of its nitrogen and carbon atoms. The nitrogen at the 1-position bears a hydrogen atom and is considered "pyrrole-like," with its lone pair of electrons participating in the aromatic system. The nitrogen at the 2-position is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which imparts basicity to the molecule. nih.gov Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 position due to the directing effects of the two nitrogen atoms. researchgate.net The acidity of the N-H proton allows for facile N-alkylation and N-acylation, providing a straightforward method for introducing a wide variety of substituents at the 1-position. nih.gov

Role of the 1H-Pyrazole Scaffold in Contemporary Chemical Research

The 1H-pyrazole scaffold is a privileged structure in modern chemical research, particularly in the fields of medicinal chemistry and materials science. sciencescholar.usresearchgate.net Its metabolic stability and versatile synthetic accessibility have made it a popular framework for the design of novel bioactive molecules. sciencescholar.us A testament to its importance is the presence of the pyrazole core in numerous commercially available pharmaceuticals. nih.govchemicalbook.com

In drug discovery, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govorientjchem.orgnih.gov This wide range of biological effects stems from the ability of the pyrazole scaffold to act as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. nih.gov

Beyond pharmaceuticals, pyrazole-containing compounds are also investigated for their applications in agrochemicals and materials science, where their unique electronic and structural features can be harnessed for the development of new pesticides, herbicides, and functional materials. ijrar.org

Contextualization of 1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole within Pyrazole Chemistry

This compound is a disubstituted pyrazole derivative that embodies the structural diversity achievable within this class of heterocycles. The molecule features a cyclopentyl group at the 1-position and an ethoxymethyl group at the 5-position.

The 1-cyclopentyl substituent is a non-aromatic carbocyclic group that introduces a degree of lipophilicity and conformational flexibility to the molecule. The hydrophobic nature of the cyclopentyl ring can influence the compound's solubility and its potential interactions with hydrophobic pockets in biological macromolecules. nih.gov The 5-(ethoxymethyl) group, on the other hand, consists of an ether linkage which can act as a hydrogen bond acceptor and may enhance the compound's solubility in organic solvents. nih.gov The placement of substituents at the 1- and 5-positions is a common motif in pyrazole chemistry, and the specific combination of a cycloalkyl group and an alkoxymethyl group represents a distinct area of chemical space.

The synthesis of 1,5-disubstituted pyrazoles is well-established, often proceeding through the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine, followed by regioselective N-alkylation. nih.gov In the case of this compound, a plausible synthetic route involves the reaction of cyclopentylhydrazine (B1295993) with a suitable three-carbon synthon bearing an ethoxymethyl group.

Research Gaps and Motivations for Investigating this compound

While the broader class of pyrazole derivatives has been extensively studied, the specific compound this compound and its close analogs remain relatively underexplored in the scientific literature. Much of the existing research on bioactive pyrazoles has focused on derivatives with aryl substituents at various positions. The exploration of pyrazoles bearing cycloalkyl and alkoxymethyl groups is less comprehensive, representing a significant research gap.

The motivation for investigating this particular compound stems from several key factors. Firstly, the ongoing need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles drives the exploration of new chemical entities. The unique combination of a cyclopentyl and an ethoxymethyl substituent on the pyrazole core may lead to novel biological activities or improved properties compared to existing pyrazole-based drugs. Secondly, a systematic investigation of the structure-activity relationships (SAR) of 1,5-disubstituted pyrazoles is crucial for a deeper understanding of how different substituents influence their biological effects. Studying compounds like this compound contributes valuable data to this field. Finally, this compound can serve as a versatile building block for the synthesis of more complex molecules, further expanding the accessible chemical space for drug discovery and other applications. evitachem.com

Aims and Scope of Academic Inquiry into the Compound

The primary aims of academic inquiry into this compound would be to thoroughly characterize its chemical and physical properties, develop efficient and scalable synthetic routes, and to explore its potential biological activities.

The scope of such an investigation would encompass:

Synthesis and Characterization: The development and optimization of synthetic methodologies for the preparation of this compound with high yield and purity. This would be followed by comprehensive structural elucidation using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Profiling: Determination of key physicochemical properties, including solubility, lipophilicity (logP), and pKa, which are crucial for understanding its behavior in biological systems.

Biological Screening: A broad-based screening of the compound's biological activity against a panel of relevant targets, with a particular focus on areas where pyrazole derivatives have shown promise, such as antimicrobial and anti-inflammatory assays. evitachem.com

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with systematic modifications to the cyclopentyl and ethoxymethyl moieties to establish clear SAR trends. This would provide valuable insights for the rational design of more potent and selective derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-5-(ethoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-14-9-11-7-8-12-13(11)10-5-3-4-6-10/h7-8,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYDNHKWKJLMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=NN1C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 5 Ethoxymethyl 1h Pyrazole

General Strategies for 1H-Pyrazole Core Construction

The formation of the 1H-pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods having been established. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions in Pyrazole (B372694) Synthesis

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions typically involve the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.com This method is highly versatile but can lead to mixtures of regioisomers when an unsymmetrical dicarbonyl compound and a substituted hydrazine are used. mdpi.com The reaction conditions, such as the solvent and the presence of an acid or base catalyst, can influence the regioselectivity. For instance, reactions in aprotic dipolar solvents can yield better results than those in polar protic solvents like ethanol. nih.gov

Another common 1,3-dielectrophile is an α,β-unsaturated ketone or aldehyde. The reaction with hydrazine initially forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. nih.gov Various oxidizing agents can be employed, or in some cases, the oxidation occurs in situ. nih.gov α,β-Unsaturated carbonyls containing a leaving group at the β-position can also react with hydrazines to form pyrazoles directly through an addition-elimination mechanism.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Component | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine hydrate | Acid or base catalysis | Polysubstituted pyrazoles | mdpi.com |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 1,3,5-Substituted pyrazoles | nih.gov |

| α,β-Ethylenic ketone | Phenylhydrazine | Acetic acid, Iodine | 1,3,5-Trisubstituted pyrazoles | nih.gov |

| β-Arylchalcones | Hydrazine monohydrate | H₂O₂, then dehydration | 3,5-Diaryl-1H-pyrazoles | nih.gov |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, provides a powerful and often regioselective route to the pyrazole nucleus. This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. mdpi.com

The reaction of diazo compounds with alkynes is a well-established method for preparing pyrazoles. mdpi.com Diazo compounds can be generated in situ from sources like N-tosylhydrazones, which circumvents the need to handle these potentially hazardous reagents directly. A one-pot procedure has been developed where N-tosylhydrazones react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. organic-chemistry.org

Nitrile imines, which can be generated in situ from hydrazonoyl halides, also react readily with alkynes to afford 1,3,5-trisubstituted pyrazoles. mdpi.com The regioselectivity of these cycloadditions is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Table 2: 1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Diazo compound (from tosylhydrazone) | Terminal alkyne | Base (t-BuOK), 18-crown-6 | 1,3,5-Trisubstituted pyrazoles | organic-chemistry.org |

| Nitrilimine (from arylhydrazone) | Vinyl derivative | In situ generation | 1,3,5-Trisubstituted pyrazoles | mdpi.com |

| Ethyl diazoacetate | α-Methylene carbonyl | Domino reaction | Pyrazole-5-carboxylates | mdpi.com |

Regioselective Functionalization of Pyrazole Ring Systems

Achieving a specific substitution pattern on the pyrazole ring, as required for 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole, often necessitates regioselective functionalization of a pre-formed pyrazole core. The electronic nature of the pyrazole ring dictates its reactivity: electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. mdpi.com

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. By using a directing group at the N1 position, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, it is possible to direct deprotonation and subsequent electrophilic quench to the C5 position. nih.gov This allows for the introduction of a variety of substituents with high regiocontrol. nih.gov

Another strategy involves the use of blocking groups. A substituent can be temporarily placed at a reactive position (e.g., C4) to direct subsequent functionalization to another site (e.g., C5). academie-sciences.fr For example, an ester group at the C4 position can effectively block this site, allowing for palladium-catalyzed C-H arylation to occur selectively at the C5 position. academie-sciences.fr The blocking group can then be removed in a subsequent step.

Introduction of Substituents: Cyclopentyl and Ethoxymethyl Moieties

The synthesis of this compound requires specific methods to introduce the N1-cyclopentyl and C5-ethoxymethyl groups onto the pyrazole scaffold.

Methodologies for N1-Cyclopentyl Functionalization

The N-alkylation of pyrazoles is the most direct method for introducing the cyclopentyl group at the N1 position. This reaction typically involves the deprotonation of the pyrazole NH with a base, followed by nucleophilic substitution on an alkylating agent.

For unsymmetrical pyrazoles, N-alkylation can produce a mixture of N1 and N2 isomers. However, the regioselectivity can often be controlled by steric hindrance. mdpi.comacs.org The bulky cyclopentyl group is expected to preferentially attack the less sterically hindered nitrogen atom. In a pyrazole substituted at the C5 position, the N1 position is generally less hindered, favoring the formation of the desired 1,5-disubstituted product. mdpi.com Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.netresearchgate.net The alkylating agent would typically be a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate).

Alternative methods for N-alkylation include:

Mitsunobu Reaction : This reaction allows for the alkylation of the pyrazole nitrogen with an alcohol (cyclopentanol) under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.orgnih.gov This method is known for proceeding with inversion of configuration if the alcohol is chiral. organic-chemistry.org

Acid-Catalyzed Alkylation : N-alkyl pyrazoles can also be synthesized under acidic conditions using trichloroacetimidate electrophiles. This method avoids the need for strong bases. mdpi.com

Table 3: Common Methods for N-Alkylation of Pyrazoles

| Method | Alkylating Agent | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Base-Mediated SN2 | Alkyl halide or sulfonate | Base (NaH, K₂CO₃), Solvent (DMF, THF) | Most common method; regioselectivity influenced by sterics. | acs.orgresearchgate.net |

| Mitsunobu Reaction | Alcohol | PPh₃, DEAD or DIAD | Mild, neutral conditions; proceeds with inversion. | organic-chemistry.orgnih.gov |

| Acid-Catalyzed | Trichloroacetimidate | Brønsted acid (e.g., CSA) | Avoids strong bases; sterics control regioselectivity. | mdpi.com |

Incorporation of the C5-Ethoxymethyl Group

Directly installing an ethoxymethyl group at the C5 position of a pre-formed 1-cyclopentylpyrazole can be challenging. A more feasible approach involves a multi-step sequence starting from a pyrazole with a suitable functional group handle at the C5 position.

A common strategy begins with a pyrazole bearing a C5-ester group (e.g., ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate). This precursor can be synthesized via cyclocondensation or cycloaddition reactions using appropriate starting materials. The ester group can then be reduced to a hydroxymethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄).

The resulting 5-(hydroxymethyl)pyrazole can then be converted to the desired 5-(ethoxymethyl)pyrazole via a Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide. masterorganicchemistry.com

An alternative route involves the synthesis of a 5-(halomethyl)pyrazole. nih.gov This intermediate can be prepared from the corresponding 5-(hydroxymethyl)pyrazole using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Subsequent reaction of the 5-(halomethyl)pyrazole with sodium ethoxide in ethanol would yield the target 5-(ethoxymethyl)pyrazole via an SN2 reaction. nih.gov

This stepwise functionalization allows for the controlled and unambiguous construction of the C5-ethoxymethyl moiety.

Protecting Group Strategies in Pyrazole Synthesis, including Ethoxymethyl (SEM)researchgate.net

In the multistep synthesis of complex molecules containing the pyrazole scaffold, protecting groups are crucial for temporarily masking reactive N-H groups, thereby preventing unwanted side reactions and directing regioselectivity. The ethoxymethyl (EOM) group, present in the target molecule, is a classic acetal-type protecting group for hydroxyl functions, but its structural motif, an alkoxymethyl group, is also highly relevant to the protection of the pyrazole N-H.

A closely related and widely used protecting group is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group is valued for its stability under a wide range of conditions, including those that are acidic and basic, making it compatible with many synthetic transformations like alkylation or metal-catalyzed cross-couplings. Its steric bulk can also influence the regioselectivity of reactions on the pyrazole ring. The stability of the SEM group allows for selective transformations at other parts of the molecule without disturbing the protected nitrogen.

The choice of protecting group is dictated by the specific reaction sequence planned. For instance, the tetrahydropyranyl (THP) group is another common ether-based protecting group that can be introduced under green, solvent-free conditions. Protecting groups like SEM or THP are typically introduced by reacting the N-H of the pyrazole with the corresponding chloride (e.g., SEM-Cl) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

The ethoxymethyl group itself can be considered a protecting group, typically for an alcohol. In the context of 1-cyclopentyl-5-(hydroxymethyl)-1H-pyrazole, the ethoxymethyl ether would be formed to protect the primary alcohol from oxidation, acylation, or other reactions while modifications are made elsewhere on the molecule.

Table 1: Comparison of Common N-H Protecting Groups for Pyrazoles

| Protecting Group | Abbreviation | Common Introduction Reagents | Key Stability Features | Common Cleavage Conditions |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, NaH, THF | Stable to many acidic and basic conditions | Fluoride sources (e.g., TBAF), strong Lewis acids |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Stable to basic, organometallic reagents | Mild aqueous acid (e.g., HCl, PPTS) |

| Ethoxymethyl | EOM | EOM-Cl, DIPEA | Stable to basic conditions, some reducing agents | Acid hydrolysis (e.g., HCl in alcohol) |

Advanced Synthetic Transformations and Derivatization

Once the this compound scaffold is synthesized, its various components—the cyclopentyl moiety, the ethoxymethyl group, and the pyrazole ring itself—can be subjected to a range of chemical transformations to generate diverse derivatives.

The cyclopentyl group, while often considered a stable lipophilic substituent, can be functionalized through modern synthetic methods, primarily involving C-H activation. Transition-metal catalysis, particularly with rhodium (Rh) or palladium (Pd), has emerged as a powerful tool for the direct functionalization of C(sp³)–H bonds.

Directed C-H activation, where the pyrazole nitrogen acts as a directing group, can facilitate the regioselective introduction of functional groups onto the cyclopentyl ring. For instance, a rhodium catalyst could coordinate to the N2 atom of the pyrazole, bringing the metal center into proximity with the C-H bonds of the cyclopentyl group, enabling reactions such as:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Halogenation: Introduction of chloro, bromo, or iodo substituents, which can then be used in cross-coupling reactions.

Arylation/Alkylation: Formation of new carbon-carbon bonds.

These transformations allow for the late-stage modification of the cyclopentyl group, providing access to a library of analogs with varied steric and electronic properties without altering the core pyrazole structure.

The ethoxymethyl group at the C5 position is an acetal, which makes it susceptible to cleavage under acidic conditions to reveal the corresponding primary alcohol, 5-(hydroxymethyl)-1H-pyrazole. This deprotection is a key transformation, as the resulting alcohol is a versatile functional handle for further derivatization.

Common Deprotection Conditions:

Brønsted Acids: Mild acids such as hydrochloric acid (HCl) in an alcohol solvent (like methanol or ethanol) or p-toluenesulfonic acid (p-TsOH) can effectively cleave the ether linkage. adichemistry.com

Lewis Acids: Reagents like boron trifluoride etherate (BF₃·OEt₂) or magnesium bromide (MgBr₂) can facilitate cleavage under non-aqueous conditions.

Other Reagents: Systems like CBr₄ in methanol can generate HBr in situ, providing a mild method for deprotection of related alkoxymethyl ethers. acs.orgacs.org

Once deprotected, the resulting 5-hydroxymethyl group can undergo a variety of transformations:

Oxidation: Conversion to the corresponding aldehyde (pyrazole-5-carbaldehyde) or carboxylic acid using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄), respectively. youtube.com

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides to form esters and ethers.

Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate) followed by nucleophilic substitution to introduce halides, azides, or other functional groups.

The C3 and C4 positions of the pyrazole ring are susceptible to electrophilic substitution, although the N1-cyclopentyl and C5-ethoxymethyl groups can influence the regioselectivity of these reactions. wikipedia.org Direct C-H functionalization has become a primary strategy for derivatizing these positions, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. researchgate.net

Key Functionalization Strategies:

Halogenation: Direct bromination or iodination at the C4 position is often facile using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting halopyrazoles are valuable intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups.

Nitration and Sulfonation: Electrophilic substitution at the C4 position can be achieved using standard nitrating (HNO₃/H₂SO₄) or sulfonating agents.

Metalation and Quench: Deprotonation at the C3 position can be achieved using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile (e.g., CO₂, aldehydes, alkyl halides) to install a variety of substituents.

Transition-Metal-Catalyzed C-H Arylation: Palladium or rhodium catalysts can be used to directly couple the C3 or C4 C-H bonds with aryl halides or other coupling partners.

Stereoselective Synthesis and Chiral Resolution Techniques

If the cyclopentyl moiety or a substituent introduced in a derivatization step contains a stereocenter, methods for controlling stereochemistry become critical. This can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: This approach involves building the chiral center with a specific configuration during the synthesis. One method is the use of a chiral auxiliary, such as a chiral sulfinamide, which can direct the stereochemical outcome of a key bond-forming step. researchgate.net For pyrazole synthesis, chiral starting materials, such as those derived from natural products like (5R)-dihydrocarvone, can be used to construct a chiral pyrazole derivative. nih.gov

Chiral Resolution: This involves separating a racemic mixture of enantiomers.

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. acs.org For example, photoexcited chiral copper complexes have been used for the kinetic resolution of racemic N-allylic pyrazoles. acs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for both analytical and preparative separation of enantiomers. nih.govnih.gov Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are particularly effective for resolving a wide range of chiral pyrazole derivatives. nih.govtandfonline.com Supercritical fluid chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC for chiral separations. nih.gov

Principles of Green Chemistry in Pyrazole Synthesis

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to create more sustainable and environmentally benign processes. researchgate.net The synthesis of pyrazoles is an area where these principles have been actively applied.

Key Green Chemistry Strategies:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DESs) is a major focus. wikipedia.org DESs are particularly attractive as they are often biodegradable, non-toxic, and can enhance reaction rates and selectivity. wikipedia.org

Catalysis: Employing recyclable catalysts, including solid-supported catalysts or biocatalysts, can reduce waste and improve efficiency. acs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the product, are inherently atom-economical and reduce the number of synthetic steps and purification processes. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. One-pot syntheses, where sequential reactions are carried out in the same vessel, align with this principle by avoiding the isolation and purification of intermediates.

By incorporating these strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of 1 Cyclopentyl 5 Ethoxymethyl 1h Pyrazole Analogs

Fundamental Principles of Structure-Activity Relationships in Pyrazole (B372694) Derivatives

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It serves as a versatile scaffold in medicinal chemistry due to its ability to engage in various interactions with biological targets. The SAR of pyrazole derivatives is fundamentally dictated by the nature, size, and electronic properties of the substituents at the N1, C3, C4, and C5 positions.

Key principles governing the SAR of pyrazoles include:

Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (the N-H group in unsubstituted pyrazoles) and acceptors (the sp2 hybridized nitrogen atom), enabling it to form crucial interactions with amino acid residues in protein binding sites. acs.org

Aromatic and Hydrophobic Interactions: The aromatic nature of the pyrazole ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues of a target protein. The lipophilicity of the substituents also plays a significant role in target engagement and cell permeability.

Steric Factors: The size and shape of the substituents on the pyrazole ring are critical. Bulky groups can either enhance binding by occupying specific pockets in a receptor or hinder it through steric clashes.

Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrazole ring can modulate its electronic properties, influencing its pKa and the strength of its interactions with biological targets.

Systematic modifications of these substituents allow medicinal chemists to fine-tune the pharmacological profile of pyrazole-based compounds, optimizing their efficacy and selectivity. frontiersin.org

Impact of the 1-Cyclopentyl Substituent on Biological Activity

The substituent at the N1 position of the pyrazole ring is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties. While extensive research exists on N-aryl and N-alkyl pyrazoles, the specific impact of a cyclopentyl group has been explored to a lesser extent.

A cyclopentyl group at the N1 position introduces a bulky, lipophilic, and non-planar moiety. This can influence biological activity in several ways:

Conformational Restriction: The cyclopentyl ring can restrict the rotational freedom of the pyrazole core, potentially locking it into a bioactive conformation that favors binding to a specific target.

Hydrophobic Interactions: The aliphatic nature of the cyclopentyl group can lead to favorable hydrophobic interactions within the binding pocket of a target protein, thereby increasing binding affinity.

Metabolic Stability: The presence of a cycloalkyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

One study on pyrazole-based inhibitors of meprin α and β found that the introduction of a cyclopentyl moiety at the 3(5)-position resulted in inhibitory activities similar to that of a 3,5-diphenylpyrazole (B73989) derivative, suggesting that a bulky aliphatic ring is well-tolerated at this position. nih.gov While this finding pertains to the C3/C5 position, it underscores the potential for cycloalkyl groups to occupy significant space within a binding site without diminishing activity. Further investigation is needed to fully elucidate the specific contributions of an N1-cyclopentyl group to the biological activity of pyrazole analogs.

Role of the 5-Ethoxymethyl Moiety in Modulating Activity

Currently, there is a notable absence of specific research findings detailing the role of a 5-ethoxymethyl moiety on the biological activity of pyrazole derivatives within the public domain. However, based on general principles of medicinal chemistry, the introduction of an ethoxymethyl group at the C5 position could have several implications:

Hydrogen Bond Acceptor: The oxygen atom in the ethoxymethyl group can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor in the active site of a target protein.

Conformational Flexibility: The flexible nature of the ethoxymethyl chain could allow it to adopt various conformations to fit into different binding pockets, potentially leading to interactions with multiple targets or a more optimized fit with a single target.

The lack of specific data on the 5-ethoxymethyl group highlights a gap in the current understanding of pyrazole SAR and represents an area for future research.

SAR of Substitutions on the Pyrazole Ring System

The biological activity of pyrazole derivatives can be systematically modulated by introducing various substituents at different positions on the pyrazole ring.

N1-Position: As discussed with the cyclopentyl group, substitutions at this position are critical for tuning lipophilicity and establishing interactions within the binding site. A study on 4-arylazo-3,5-diamino-1H-pyrazoles revealed that N1-alkylation with groups ranging from methyl to benzyl (B1604629) resulted in a complete loss of activity, indicating a strict requirement for an unsubstituted N-H in that particular series for maintaining biological function. nih.gov

C3-Position: Substituents at the C3 position often play a significant role in target recognition. For instance, in a series of pyrazole-based kinase inhibitors, the nature of the substituent at C3 was found to be a key determinant of potency and selectivity. nih.gov

The interplay between these substituents is complex, and a change at one position can significantly impact the optimal substituent at another.

Rational Design Strategies for Compound Optimization and Potency Enhancement

Rational drug design involves the iterative process of designing and synthesizing new compounds based on the known structure of the biological target or the SAR of existing ligands. For pyrazole derivatives, several strategies are employed to optimize their properties:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD techniques can be used to design pyrazole analogs that fit precisely into the binding site and form specific interactions with key amino acid residues. This approach was utilized in the optimization of peptidylarginine deiminase (PAD) inhibitors, where a pyrazole ring was designed to displace a trapped water molecule in the allosteric binding site, leading to improved potency. acs.org

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. These rely on the knowledge of the SAR of a series of active compounds. Pharmacophore modeling, for instance, can identify the key chemical features required for biological activity, guiding the design of new pyrazole analogs with enhanced potency.

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, a carboxylic acid group could be replaced with a tetrazole to maintain an acidic pKa while potentially improving metabolic stability.

Molecular Hybridization: This approach involves combining structural features from different pharmacophores to create a new hybrid molecule with enhanced or dual activity. nih.gov

These rational design strategies enable the focused optimization of pyrazole scaffolds to achieve desired therapeutic profiles.

Combinatorial Chemistry and High-Throughput Synthesis for Analog Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of pyrazole analogs for biological screening. These approaches accelerate the drug discovery process by allowing for the systematic exploration of a wide range of substituents around the pyrazole core.

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. For pyrazole synthesis, this could involve reacting a common pyrazole precursor with a diverse set of building blocks in a multi-well plate format.

Solid-Phase Synthesis: In this method, the pyrazole scaffold is attached to a solid support (e.g., a resin bead), and reagents are added in solution to build the molecule step-by-step. Excess reagents and byproducts are easily washed away, simplifying the purification process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control for the synthesis of pyrazoles and other heterocyclic compounds. mdpi.com

An integrated approach merging combinatorial chemistry with computational methods like molecular docking and deep learning has been successfully used to design and synthesize novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This combination of high-throughput synthesis and in silico screening allows for the efficient identification of promising lead candidates from large virtual libraries.

Biological and Biochemical Investigations in Preclinical Research Models

In Vitro Pharmacological Profiling and Target Identification

Comprehensive in vitro studies are essential to determine the biological activity of a compound. Such studies would typically involve a battery of assays to identify its molecular targets and mechanisms of action.

Enzyme Inhibition Assays (e.g., specific protein kinases, reverse transcriptase, COX enzymes, other relevant enzymes)

No specific data from enzyme inhibition assays for 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole are publicly available. Research on analogous pyrazole-containing structures has demonstrated inhibitory activity against a variety of enzymes. For instance, certain pyrazole (B372694) derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. Similarly, other pyrazole analogs have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. However, without direct experimental evidence, the inhibitory potential and selectivity of this compound against these or other enzymes remain speculative.

Receptor Binding and Ligand Interaction Studies (e.g., P2Y6R, other cellular receptors)

There is no publicly available information regarding the binding affinity or interaction of this compound with the P2Y6 receptor or any other specific cellular receptors. Receptor binding assays are critical for identifying the direct molecular targets of a compound and understanding its potential to modulate cellular signaling pathways.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening (in non-human cellular systems)

Detailed results from cell-based assays designed to assess the effects of this compound on specific cellular pathways or to screen for phenotypic changes in non-human cells have not been published. Such assays would be instrumental in elucidating the compound's biological function and identifying its potential therapeutic applications.

Elucidation of Molecular and Cellular Mechanisms of Action (excluding clinical implications)

The molecular and cellular mechanisms of action for this compound have not been elucidated in the available literature. Understanding these mechanisms would require extensive investigation into its interactions with cellular components and its impact on various biological processes. It is suggested that its mechanism of action would likely depend on its interaction with specific biological targets like enzymes or receptors, which would in turn alter signaling pathways. evitachem.com

Preclinical In Vivo Efficacy Studies in Non-Human Animal Models (focused on specific activity, e.g., anti-inflammatory, without safety/adverse effects)

No data from in vivo efficacy studies in non-human animal models for this compound have been reported in the public domain. Such studies are crucial for validating in vitro findings and assessing the potential therapeutic efficacy of a compound in a whole-organism context. While general anti-inflammatory properties for the broader class of pyrazoles are known, specific evidence for this compound is lacking.

Comparative Biological Activity Analysis of this compound and its Analogs

A comparative analysis of the biological activity of this compound and its structural analogs is not possible due to the absence of specific activity data for the parent compound. Structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry and drug discovery, rely on comparing the biological activities of a series of related compounds to identify key structural features responsible for their pharmacological effects. For instance, studies on other pyrazole series have shown that modifications to the substituents on the pyrazole ring can significantly impact their potency and selectivity for various biological targets. However, without foundational data on this compound, no such comparisons can be drawn.

Application of Molecular Biology Techniques in Compound Evaluation

In the evaluation of novel chemical entities like this compound, a variety of molecular biology techniques are hypothetically employed to elucidate their mechanism of action and potential therapeutic applications. These techniques allow researchers to move beyond phenomenological observations and understand the compound's effects at a molecular level.

Hypothetical Molecular Targets and Investigative Techniques:

Given the anti-inflammatory potential often associated with pyrazole derivatives, key molecular targets in inflammatory pathways would be primary candidates for investigation. Techniques that could be applied include:

Enzyme Inhibition Assays: Many anti-inflammatory drugs target enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). In vitro enzymatic assays would be a fundamental first step to determine if this compound can inhibit the activity of these enzymes. The results of such assays are typically presented as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%.

Receptor Binding Assays: To investigate if the compound interacts with specific cellular receptors involved in inflammation, such as cytokine receptors or G-protein coupled receptors (GPCRs), radioligand binding assays or fluorescence-based assays could be utilized. These studies would determine the binding affinity (Kᵢ or Kₐ) of the compound for the receptor.

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and microarray analysis could be used to assess the impact of the compound on the expression of pro-inflammatory and anti-inflammatory genes in relevant cell types (e.g., macrophages, lymphocytes). This would provide insight into the compound's ability to modulate the cellular inflammatory response at the genetic level.

Reporter Gene Assays: To study the effect of the compound on specific signaling pathways, such as the NF-κB or MAPK pathways, which are crucial in inflammation, reporter gene assays are often employed. These assays measure the activity of a specific transcription factor in response to treatment with the compound.

Illustrative Data Tables (Hypothetical):

The following tables are provided as examples of how data from such molecular biology investigations would be presented. It is crucial to note that this data is purely hypothetical and for illustrative purposes only , as no specific experimental results for this compound have been found in the public domain.

Table 1: Hypothetical Enzymatic Inhibition Profile of this compound

| Enzyme Target | Assay Type | IC₅₀ (µM) |

| Cyclooxygenase-1 (COX-1) | In vitro fluorometric assay | > 100 |

| Cyclooxygenase-2 (COX-2) | In vitro fluorometric assay | 15.2 |

| 5-Lipoxygenase (5-LOX) | In vitro colorimetric assay | 45.8 |

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Assay Type | Binding Affinity (Kᵢ, nM) |

| Prostaglandin E₂ receptor 4 (EP4) | Radioligand binding assay | 89.5 |

| Tumor Necrosis Factor receptor 1 (TNFR1) | ELISA-based binding assay | > 1000 |

Table 3: Hypothetical Effect of this compound on Pro-inflammatory Gene Expression in Macrophages

| Gene | Technique | Fold Change (vs. Control) |

| Interleukin-6 (IL-6) | qPCR | -2.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | qPCR | -3.1 |

| Inducible Nitric Oxide Synthase (iNOS) | qPCR | -1.8 |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (like a pyrazole (B372694) derivative) within the active site of a target protein. This analysis is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of protein targets, particularly kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.gov For instance, docking studies of pyrazole derivatives with targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2) have revealed key interactions that contribute to their inhibitory activity. nih.gov

The interactions typically observed involve hydrogen bonds between the pyrazole core's nitrogen atoms and amino acid residues in the protein's hinge region, a common binding motif for kinase inhibitors. researchgate.net Hydrophobic interactions also play a significant role, where substituents on the pyrazole ring, such as the cyclopentyl group in 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole, can fit into hydrophobic pockets within the active site, enhancing binding affinity. nih.gov The ethoxymethyl group could also participate in hydrogen bonding or polar interactions. For example, in a study of pyrazole derivatives as RET kinase inhibitors, hydrophobic interactions with residues like Leu730, Ala756, Val804, and Tyr806 were identified as crucial for binding. nih.gov

Below is an interactive table illustrating typical results from a molecular docking study of hypothetical pyrazole derivatives against a protein kinase, showcasing binding energies and key interacting residues.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrazole Derivative A | VEGFR-2 | -10.09 | Cys919, Asp1046 | Hydrogen Bond |

| Pyrazole Derivative B | Aurora A | -8.57 | Lys20, Lys89 | Hydrogen Bond |

| Pyrazole Derivative C | CDK2 | -10.35 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |

| Pyrazole Derivative D | RET Kinase | -9.80 | Ala807, Leu881 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

For pyrazole derivatives, QSAR studies have been successfully applied to model their anticancer and enzyme inhibitory activities. dntb.gov.uareadthedocs.io These models are typically built using a set of known pyrazole compounds with their measured biological activities and a variety of molecular descriptors. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.

A typical 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors demonstrated the importance of adjacency and distance matrix descriptors in influencing the inhibitory activity. readthedocs.io 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. nih.gov For a series of pyrazole derivatives targeting the MALT1 protein, 3D-QSAR models showed good statistical significance, with a CoMFA model yielding a q² of 0.588 and an r² of 0.982. jcsp.org.pk These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character would increase or decrease biological activity. Such insights are invaluable for the rational design of more potent analogs of this compound.

The following table presents a hypothetical summary of statistical parameters from a 2D-QSAR model developed for a series of pyrazole derivatives.

| QSAR Model Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.9816 | Goodness of fit of the model |

| q² (Cross-validated r²) | 0.9668 | Predictive ability of the model (internal validation) |

| r²_pred (External Validation r²) | 0.7211 | Predictive ability of the model on an external test set |

| Standard Error of Estimate (SEE) | 0.108 | The absolute measure of the quality of fit |

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of molecules. researchgate.net For this compound, these calculations can provide insights into its reactivity, stability, and spectroscopic properties.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity. For example, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid at the B3LYP/6-31G(d) level of theory calculated a HOMO-LUMO gap of approximately 4.458 eV, indicating high electronic stability. nih.gov Similar calculations for pyrazole-carboxamide compounds using the B3LYP/6-31G* level of theory have shown how different substituents affect the HOMO and LUMO energy levels. bohrium.com

Conformational analysis through quantum chemical methods helps in identifying the most stable three-dimensional arrangement of the atoms in a molecule. For a flexible molecule like this compound, with its rotatable cyclopentyl and ethoxymethyl groups, this is particularly important. Potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to map out the energy landscape and identify low-energy conformers. scientific.net Studies on flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable, depending on the nature of the substituents and the presence of intramolecular interactions. researchgate.net

The table below provides representative data from DFT calculations on a series of pyrazole derivatives.

| Pyrazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -5.907 | -1.449 | 4.458 |

| Derivative 2 | -5.44 | -1.21 | 4.23 |

| Derivative 3 | -5.67 | -1.79 | 3.88 |

| Derivative 4 | -5.597 | -2.460 | 3.137 |

Molecular Dynamics Simulations of Compound-Target Systems

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energies.

For pyrazole derivatives, MD simulations have been used to validate docking results and to gain a deeper understanding of their binding mechanisms. nih.govekb.eg A 100 ns MD simulation of a pyrazole derivative bound to RET kinase showed that the ligand-protein complex remained stable throughout the simulation, with minimal fluctuations in the root mean square deviation (RMSD) of the ligand. nih.gov Such simulations can also reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies. For instance, in the RET kinase system, hydrogen bonds with the hinge region residue Ala807 were found to be stable throughout the simulation. nih.gov

MD simulations of pyrazole-containing imide derivatives with the potential target Hsp90α have also been performed to explore the most likely binding mode. nih.gov By comparing the RMSD and root mean square fluctuation (RMSF) of the protein with and without the ligand, researchers can assess the impact of ligand binding on the protein's dynamics. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Pyrazole Scaffolds

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrazole scaffolds, pharmacophore models can be generated based on a set of known active compounds or from the ligand-protein complex structure.

These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable features. For example, a pharmacophore model for pyrazole-based Janus Kinase (JAK) inhibitors might include a hydrogen bond donor corresponding to the pyrazole N-H, a hydrogen bond acceptor from a nitrogen atom in the pyrazole ring, and a hydrophobic feature representing a substituted phenyl ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules with the desired structural features that are likely to be active against the target of interest. This approach has been successfully used to identify novel pyrazole-based inhibitors for various targets, including CDK8 and α-glucosidase.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are widely used for this purpose. These predictions help in prioritizing compounds with favorable drug-like properties for further experimental investigation.

For pyrazole derivatives, various ADME parameters can be calculated using computational tools like SwissADME and pkCSM. These parameters include predictions of gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity. For instance, a study on pyrazole-based CDK8 inhibitors evaluated their ADME properties and found them to have favorable pharmacokinetic profiles, indicating potential for oral absorption and central nervous system penetration.

Adherence to rules like Lipinski's Rule of Five is also commonly assessed. This rule suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a calculated logP (cLogP) over 5. Many pyrazole derivatives, including likely this compound, fall within these parameters, suggesting good potential for oral bioavailability.

The following table shows a representative set of in silico predicted ADME properties for a hypothetical series of pyrazole derivatives.

| Property | Derivative X | Derivative Y | Derivative Z | Desirable Range |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 250.3 | 310.4 | 380.5 | < 500 |

| cLogP | 2.5 | 3.1 | 4.2 | < 5 |

| Hydrogen Bond Donors | 1 | 2 | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | 4 | 5 | ≤ 10 |

| GI Absorption | High | High | High | High |

| BBB Permeant | Yes | Yes | No | - |

| CYP2D6 Inhibitor | No | No | Yes | No |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the cyclopentyl, ethoxymethyl, and pyrazole (B372694) moieties.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrazole ring, the cyclopentyl group, and the ethoxymethyl group. The chemical shifts of the pyrazole ring protons are influenced by the electronic environment of the heterocyclic ring. The protons on the cyclopentyl ring would likely appear as a series of multiplets, while the ethoxymethyl group would show a characteristic quartet for the methylene protons adjacent to the oxygen and a triplet for the terminal methyl protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would correspond to a distinct signal, and the chemical shifts would be indicative of their hybridization and bonding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrazole-H3 | 7.4 - 7.6 | 138 - 140 |

| Pyrazole-H4 | 6.1 - 6.3 | 105 - 107 |

| Cyclopentyl-CH (N-attached) | 4.8 - 5.0 | 60 - 62 |

| Cyclopentyl-CH₂ | 1.6 - 2.2 | 25 - 35 |

| Ethoxymethyl-OCH₂ (pyrazole-attached) | 4.5 - 4.7 | 68 - 70 |

| Ethoxymethyl-OCH₂CH₃ | 3.4 - 3.6 | 65 - 67 |

| Ethoxymethyl-CH₃ | 1.1 - 1.3 | 14 - 16 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can offer structural clues. Common fragmentation pathways for pyrazole derivatives include the loss of substituents from the ring and cleavage of the pyrazole ring itself researchgate.net.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would likely be suitable for the analysis of this compound, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol . The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area can be used for quantification to determine purity.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying and quantifying impurities by providing both retention time and mass spectral data researchgate.net. The successful application of GC has been reported for the analysis of pyrazole isomers researchgate.net.

Crystallographic Analysis of this compound and its Complexes

X-ray Diffraction (XRD) of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. Obtaining a suitable single crystal of this compound would allow for its complete solid-state structural characterization. The crystal structure would reveal the precise conformation of the cyclopentyl and ethoxymethyl groups relative to the pyrazole ring. The analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not available, studies on other substituted pyrazoles have revealed diverse crystal packing motifs mdpi.comspast.orgnih.govresearchgate.netmdpi.com.

Development of Bioanalytical Methods for In Vitro and Preclinical In Vivo Research Samples

For the evaluation of the compound in biological systems, sensitive and specific bioanalytical methods are required to quantify its concentration in various matrices such as plasma, urine, and tissue homogenates.

The development of such methods often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of a compound and its metabolites typically found in biological samples. The method would involve sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. A stable isotope-labeled internal standard is often used to ensure accuracy and precision. The development of such methods is crucial for pharmacokinetic and metabolism studies nih.govepa.gov. The analysis of pyrazole-containing drugs and their metabolites in biological fluids has been successfully achieved using these advanced techniques mdpi.com.

Future Perspectives and Unexplored Research Directions

Development of Novel and Sustainable Synthetic Pathways for Pyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve hazardous reagents and solvents, generating significant chemical waste. The future of pyrazole synthesis, including that of 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole, is geared towards the adoption of green and sustainable chemical practices. nih.govresearchgate.netrsc.org Key areas of development include the use of environmentally benign solvents, the application of alternative energy sources, and the utilization of recyclable catalysts. researchgate.netrsc.org

Recent advancements have highlighted the efficacy of solvent-free reactions, as well as the use of aqueous media, which is abundant and non-polluting. rsc.orgfigshare.com Techniques such as microwave and ultrasonic assistance are also gaining prominence as they can significantly reduce reaction times and energy consumption. rsc.orgmdpi.com Furthermore, the development of heterogeneous catalysts, which can be easily recovered and reused, is a critical step towards creating more sustainable synthetic protocols for pyrazole derivatives. figshare.combohrium.com

Future research in this area will likely focus on one-pot, multicomponent reactions that are both atom-economical and operationally simple. nih.gov The goal is to develop synthetic pathways for this compound and related compounds that are not only efficient and high-yielding but also align with the principles of green chemistry, minimizing environmental impact. nih.govresearchgate.net

Identification of Undiscovered Biological Targets for this compound

While pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects, the specific biological targets of this compound remain largely unelucidated. evitachem.com The mechanism of action for this compound is likely dependent on its interaction with specific enzymes or receptors, leading to the modulation of signaling pathways. evitachem.com

The broader class of pyrazole compounds has been shown to interact with a variety of biological targets, making them valuable in drug development. evitachem.com Many pyrazole derivatives have found applications as nonsteroidal anti-inflammatory drugs, analgesics, and antipyretics. nih.gov More recently, they have been investigated for their potential as anticancer agents, targeting various kinases and other proteins involved in cancer progression.

A crucial future research direction is the systematic screening of this compound against a diverse panel of biological targets to identify its primary mechanism of action. Techniques such as high-throughput screening, chemical proteomics, and affinity chromatography-mass spectrometry could be employed to pinpoint its molecular binding partners. Identifying these targets will be instrumental in understanding the compound's pharmacological profile and unlocking its therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and compound design. These computational tools can be leveraged to accelerate the design and optimization of novel pyrazole derivatives with enhanced biological activity and improved pharmacokinetic properties.

Generative models, a subset of AI, can design novel pyrazole scaffolds de novo that are optimized for specific biological targets and desired properties. These models can explore a vast chemical space to identify promising new structures that may not be conceived through traditional medicinal chemistry approaches. The future of pyrazole design will likely involve a synergistic approach, combining the predictive power of AI with the insights of medicinal chemists to accelerate the development of new therapeutic agents.

Potential for this compound as a Research Tool or Probe Molecule

Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable research tools or probe molecules for studying biological systems. The pyrazole scaffold has been successfully incorporated into fluorescent probes for bioimaging applications, allowing for the real-time visualization of ions and molecules within living cells.

The development of this compound-based probes could be achieved by functionalizing the core structure with appropriate fluorophores or reporter groups. Such probes could be designed to selectively bind to specific biological targets, enabling the study of their localization, dynamics, and function within a cellular context.

Moreover, pyrazole derivatives have been utilized as molecular probes to study the properties of co-crystals using solid-state NMR spectroscopy. researchgate.net This suggests that this compound could be adapted for similar applications in materials science and solid-state chemistry. The versatility of the pyrazole ring system provides a robust platform for the design of a wide array of chemical probes, each tailored for specific research applications.

Q & A

Q. What are the most reliable synthetic routes for 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via multi-component reactions or cyclocondensation strategies. For example:

- One-pot synthesis : Combine arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions at room temperature to yield functionalized pyrazoles .

- Vilsmeier-Haack reaction : React cyclopentyl-substituted pyrazolones with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce formyl groups, followed by ethoxymethyl functionalization .

- Cyclocondensation : Use ethyl acetoacetate, DMF-DMA, and cyclopentyl hydrazine derivatives to form the pyrazole core, with subsequent ethoxymethylation .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Resolve tautomerism and confirm substituent positions, as demonstrated for related pyrazoles (e.g., 3-(4-fluorophenyl)-1H-pyrazole) .

- NMR spectroscopy : Use , , and 2D experiments (COSY, HSQC) to assign signals for the cyclopentyl and ethoxymethyl groups.

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, as shown for structurally similar compounds .

Q. What are the key physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy or HPLC.

- Stability : Perform accelerated degradation studies under acidic/alkaline conditions (e.g., HCl/NaOH at 40°C) and monitor via TLC or LC-MS .

- pKa determination : Use potentiometric titration or UV-spectrophotometric titration in aqueous buffers .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation?

- Methodological Answer : Regioselectivity depends on reaction conditions and substituent electronics:

- Temperature : Higher temperatures favor thermodynamically stable isomers (e.g., 1,3,5-trisubstituted pyrazoles over 1,2,4-isomers) .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to direct substituents to specific positions .

- Steric effects : Bulky groups (e.g., cyclopentyl) favor substitution at the less hindered position .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to reference compounds like combretastatin A-4 .

- Tubulin polymerization inhibition : Monitor microtubule assembly via turbidimetry at 350 nm with purified tubulin .

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .

Q. How can computational methods optimize the compound's bioactivity?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., tubulin) using AutoDock Vina and analyze binding poses .

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and tautomeric stability using Gaussian software .

- QSAR modeling : Corrogate substituent effects (e.g., ethoxymethyl vs. trifluoromethyl) with biological activity data .

Q. How do steric and electronic effects influence reactivity in derivatization?

- Methodological Answer :

- Oxidation/Reduction : The ethoxymethyl group can be oxidized to carboxylates (KMnO₄/H₂SO₄) or reduced to hydroxymethyl derivatives (NaBH₄) .

- Cross-coupling : Perform Suzuki-Miyaura reactions on halogenated pyrazoles (e.g., 5-bromo derivatives) using Pd catalysts .

- Steric hindrance : Cyclopentyl groups may slow nucleophilic substitution; use bulky bases (e.g., LDA) to deprotonate reactive sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay standardization : Normalize data using internal controls (e.g., paclitaxel for tubulin assays) and validate protocols across labs .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .

- Structural analogs : Compare activity of 1-cyclopentyl derivatives with phenyl or trifluoromethyl-substituted pyrazoles to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.